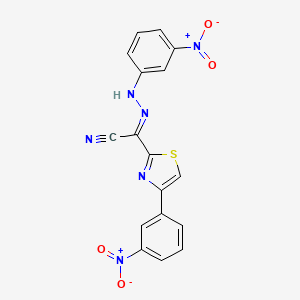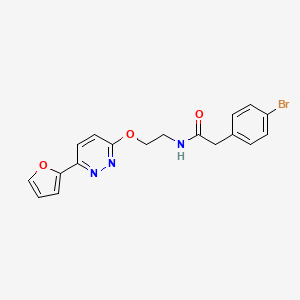
2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, also known as BPPFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPFA is a member of the acetamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a role in cancer cell growth and survival. This compound has also been shown to inhibit the activation of the STAT3 signaling pathway, which is known to play a role in the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has also been shown to exhibit anti-inflammatory and antioxidant effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide in lab experiments is its potential as a therapeutic agent for cancer and other diseases. This compound has been shown to exhibit anti-tumor and neuroprotective effects, which may make it a potential therapeutic agent for these diseases. Another advantage is its ability to inhibit various signaling pathways in cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell growth and survival.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound, which may make it difficult to dissolve in aqueous solutions. Another limitation is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific signaling pathways that are inhibited by this compound. This information could be used to develop more targeted cancer therapies.
Another area of research is the development of this compound analogs with improved solubility and reduced toxicity. These analogs could be used to study the biochemical and physiological effects of this compound in more detail.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-tumor and neuroprotective effects, as well as anti-inflammatory and antioxidant effects. This compound has potential as a therapeutic agent for cancer and other diseases, and its ability to inhibit various signaling pathways in cancer cells makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Further research is needed to fully understand the potential of this compound and its analogs in scientific research.
Méthodes De Synthèse
2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 2-(4-bromophenyl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(6-furyl)pyridazine-3-amine to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2-(2-hydroxyethoxy)ethylamine to form this compound.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of cancer treatment. This compound has been shown to exhibit anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its potential applications in cancer treatment, this compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects, which may make it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c19-14-5-3-13(4-6-14)12-17(23)20-9-11-25-18-8-7-15(21-22-18)16-2-1-10-24-16/h1-8,10H,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSZNPPKNJAXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)
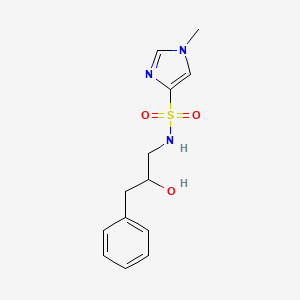
![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2901427.png)
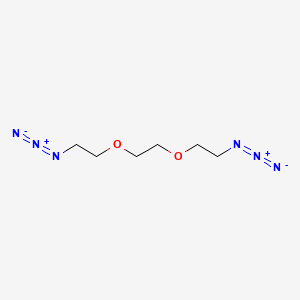
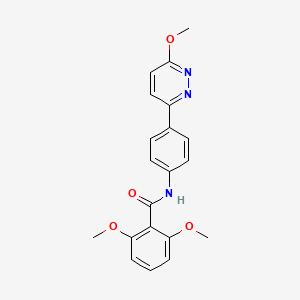
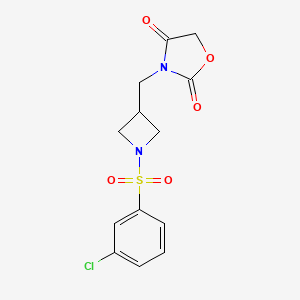
![2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2901431.png)
![5-Cyclopropyl-3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B2901437.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2901438.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![8-(4-benzylpiperazin-1-yl)-7-{3-[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901440.png)
